PubChem [PUBCHEM], a database of chemical molecules maintained by the National Institutes of Health, lists the compound but does not mention any known biological activities or specific research applications (PUBCHEM: )).
Similarly, scientific literature databases like ScienceDirect or Scopus do not yield any published research directly connected to this specific molecule.
The presence of a chlorinated pyridine ring suggests a potential target for medicinal chemistry research, as this group can interact with biological systems ().
The presence of multiple benzamide groups indicates the molecule's potential for protein-protein interaction inhibition, a common strategy in drug discovery ().
This group is less common but could contribute to the molecule's interaction with specific enzymes or receptors.
N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide is a complex organic compound that belongs to the class of benzamides. It features a chlorinated pyridine moiety and an amide linkage, which contribute to its potential biological activity. The structure can be described as having a 5-chloropyridine ring substituted at the 2-position with a 5-methyl group, and at the 2-position of the benzamide moiety, it contains a 4-(N-methylacetimidamido) group. This unique configuration suggests that it may exhibit interesting pharmacological properties.
Research indicates that compounds similar to N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide may exhibit significant biological activities, particularly as inhibitors of certain enzymes such as Factor Xa, which is crucial in the coagulation cascade. The presence of the chloropyridine and amide functionalities suggests potential interactions with biological targets, making it a candidate for further pharmacological studies .
The synthesis methods for N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide typically include:
This compound has potential applications in medicinal chemistry, particularly in drug development targeting coagulation disorders or other diseases where Factor Xa plays a role. Additionally, its structural characteristics may lend themselves to further modifications leading to novel therapeutic agents.
Studies involving N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide should focus on its interactions with biological macromolecules such as proteins involved in coagulation pathways. Understanding these interactions can provide insight into its mechanism of action and therapeutic potential.
Several compounds share structural similarities with N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(Pyridin-2-yl)-Benzamide | Pyridine ring linked to benzamide | Exhibits different biological activity profiles |
| N-(3,6-Dichloropyridin-2-yl)-Benzamide | Dichlorinated pyridine substituent | Potentially increased potency against specific targets |
| N-Methyl-N'-(Pyridin-3-yl)urea | Urea linkage instead of amide | Different mechanism of action in enzyme inhibition |
| N-[4-(Trifluoromethyl)phenyl]-Benzamide | Trifluoromethyl group on phenyl ring | Enhanced lipophilicity may affect bioavailability |
The uniqueness of N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide lies in its specific combination of functional groups and its potential selectivity towards Factor Xa inhibition compared to other similar compounds .